molecular formula C20H32O2 B12796286 Androstenediol, methyl CAS No. 1427208-18-1

Androstenediol, methyl

Cat. No.: B12796286
CAS No.: 1427208-18-1
M. Wt: 304.5 g/mol
InChI Key: KHLDXKQAXIZYBF-RBZZARIASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of androstenediol, methyl typically involves the methylation of androstenediol. One common method is the reduction of dehydroepiandrosterone (DHEA) to androstenediol, followed by methylation at the 17α position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound can involve microbial transformation processes. For example, engineered strains of Mycobacterium can convert phytosterols into steroidal intermediates, which can then be chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Androstenediol, methyl undergoes various chemical reactions, including:

    Oxidation: Conversion to androstenedione, methyl.

    Reduction: Conversion to testosterone, methyl.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Androstenediol, methyl has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in hormone regulation and its effects on cellular processes.

    Medicine: Investigated for its potential in hormone replacement therapy and as a performance-enhancing drug.

    Industry: Utilized in the production of steroidal pharmaceuticals

Mechanism of Action

Androstenediol, methyl exerts its effects by acting as a precursor to testosterone and estrogen. It is converted to these hormones through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These enzymes facilitate the reduction and oxidation of specific functional groups on the steroid backbone, leading to the formation of active hormones .

Comparison with Similar Compounds

Similar Compounds

    Androstenediol: The parent compound, less potent in its androgenic and estrogenic effects.

    Androstenedione: Another intermediate in testosterone and estrogen biosynthesis, with different metabolic pathways.

    Testosterone: The primary male sex hormone, more potent in its androgenic effects.

    Dehydroepiandrosterone (DHEA): A precursor to androstenediol, with broader physiological roles

Uniqueness

Androstenediol, methyl is unique due to its enhanced oral bioavailability and potency compared to its parent compound, androstenediol.

Properties

CAS No.

1427208-18-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

KHLDXKQAXIZYBF-RBZZARIASA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O

Canonical SMILES

CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O

Origin of Product

United States

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